molecular formula C31H41N7O9 B561547 Nociceptin (1-7) CAS No. 178249-42-8

Nociceptin (1-7)

Cat. No. B561547
M. Wt: 655.709
InChI Key: KVTLKXLQUDUFSD-FLSSTNBBSA-N
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Description

Nociceptin (1-7) is the N-terminal bioactive fragment of nociceptin . It is a potent ORL1 (NOP) receptor agonist with antinociceptive activity . When combined with nociceptin, it reduces hyperalgesia in vivo .


Synthesis Analysis

The synthesis of Nociceptin (1-7) involves complex biochemical processes. For instance, to better understand opioid receptor-like 1 (ORL1) internalization, scientists fused the C terminus of ORL1, the nociceptin (noc) receptor, to the N terminus of a green fluorescent protein and used the fusion protein to characterize receptor endocytosis in live human embryonic kidney cells .


Molecular Structure Analysis

The molecular structure of Nociceptin (1-7) is complex and involves several scaffold classes of NOP ligands with varying NOP-MOP selectivity . The antagonist-bound crystal structure of the nociceptin receptor (NOP), from the opioid receptor family, was recently reported along with those of the other opioid receptors bound to opioid antagonists .


Chemical Reactions Analysis

Nociceptin (1-7) is involved in various chemical reactions. For instance, it has been found that nociceptin (1-7) antagonizes nociceptin-induced hyperalgesia . Also, it has been observed that nociceptin (1-7) has an antagonizing effect on nociceptin-induced hyperalgesia without affecting the analgesic action of nociceptin .


Physical And Chemical Properties Analysis

The physical and chemical properties of Nociceptin (1-7) are complex. It is a peptide related to the opioid class of compounds but does not act at the classic opioid receptors . Its activation is associated with brain functions such as pain sensation and fear learning .

Scientific Research Applications

  • Nociceptin Receptor Antagonism : [Nphe1]nociceptin(1‐13)NH2 acts as a selective and competitive nociceptin receptor antagonist, offering potential as a new class of analgesics (Calo’ et al., 2000).

  • Therapeutic Value in Various Conditions : Nociceptin modulates a wide range of physiological processes such as nociception, stress, and neuroendocrine secretion, suggesting multiple therapeutic applications for ORL1 receptor agonists and antagonists (Meunier, 2000).

  • Broad Therapeutic Potential : The N/OFQ–NOP system, activated by nociceptin, is implicated in pain, drug abuse, cardiovascular control, and immunity, positioning NOP as a viable drug target (Lambert, 2008).

  • Comparison with Dynorphin A : Nociceptin and dynorphin A have different functional architectures despite structural similarities, suggesting distinct modes of interaction with their respective receptors (Lapalu et al., 1997).

  • Role in Glutamatergic Neurotransmission : Nociceptin inhibits glutamate release from rat cerebrocortical slices, implicating its role in glutamatergic neurotransmission (Nicol et al., 1996).

  • Impact on Neutrophil Chemotaxis and Recruitment : Nociceptin stimulates neutrophil chemotaxis and recruitment, indicating a novel link between the neural and immune systems (Serhan et al., 2001).

  • Enhancement of Learning Ability and Memory : Mice lacking the nociceptin receptor show enhanced learning ability and memory, highlighting nociceptin's influence on cognitive functions (Manabe et al., 1998).

  • Modulation of Alcohol Intake : Nociceptin affects ethanol consumption in alcohol-preferring rats, suggesting a role in modulating alcohol intake and potentially in treating alcoholism (Ciccocioppo et al., 1999).

  • Inhibition of Neurogenic Inflammation : Nociceptin inhibits plasma extravasation and the release of sensory neuropeptides, indicating its role in modulating neurogenic inflammation (Helyes et al., 1997).

  • Modulation of Learning and Memory : Nociceptin influences learning and memory in rodents through N-methyl-D-aspartate (NMDA) receptor function regulation and neuronal signal transduction systems (Mamiya et al., 2003).

Future Directions

The future directions of Nociceptin (1-7) research are promising. It has been suggested that Nociceptin (1-7) may be involved in the regulation of addiction . Moreover, non-human primate studies provide robust translational evidence that NOP receptor-related agonists, especially mixed NOP/MOP receptor partial agonists, are safe and non-addictive analgesics . This suggests that the coactivation of NOP and MOP receptors is a viable and innovative approach for enhanced pain relief with reduced side effects .

properties

IUPAC Name

(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N7O9/c1-18(31(46)47)36-25(41)17-35-30(45)27(19(2)39)38-29(44)23(14-21-11-7-4-8-12-21)37-26(42)16-33-24(40)15-34-28(43)22(32)13-20-9-5-3-6-10-20/h3-12,18-19,22-23,27,39H,13-17,32H2,1-2H3,(H,33,40)(H,34,43)(H,35,45)(H,36,41)(H,37,42)(H,38,44)(H,46,47)/t18-,19+,22-,23-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTLKXLQUDUFSD-FLSSTNBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30778144
Record name L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30778144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nociceptin (1-7)

CAS RN

178249-42-8
Record name L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30778144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
51
Citations
T Sakurada, S Sakurada, S Katsuyama… - British journal of …, 1999 - Wiley Online Library
Nociceptin and its N‐terminal fragment, nociceptin (1–7), were administered intrathecally (it) into conscious mice. Nociceptin (3.0 fmol) produced a significant reduction in the …
Number of citations: 34 bpspubs.onlinelibrary.wiley.com
T Sakurada, S Sakurada, S Katsuyama, T Hayashi… - Neuroscience …, 2000 - Elsevier
The intrathecal (it) injection of 3.0 fmol nociceptin (orphanin FQ) elicited scratching, biting and licking responses in mice. N-terminal fragments of nociceptin, nociceptin (1–7), nociceptin (…
Number of citations: 44 www.sciencedirect.com
R Maile, RJ Walker, RP Sharma, J Bagust - Neuroscience letters, 2003 - Elsevier
… of the effect upon dorsal root activity by approximately 100-fold (IC 50 30 nM), but activity was lost when only the first seven amino acids of the nociceptin molecule (nociceptin 1–7) were …
Number of citations: 17 www.sciencedirect.com
L Terenius, J Sandin, T Sakurada - Peptides, 2000 - Elsevier
The endogenous ligand for the orphan NOR receptor (earlier named ORL1) was recently discovered. This ligand, nociceptin/orphanin FQ is involved in a number of pharmacological …
Number of citations: 73 www.sciencedirect.com
T Sakurada, T Komatsu, T Moriyama, M Sasaki… - Peptides, 2005 - Elsevier
Injection of capsaicin into the hindpaw has been employed as a model of chemogenic nociception in mice. Intraplantar injection of nociceptin (30–240pmol) produced a significant and …
Number of citations: 22 www.sciencedirect.com
M Kawano, K Okada, T Honda, T Nose… - Journal of Peptide …, 2002 - Wiley Online Library
Ac‐RYYRIK‐NH 2 is a peptide isolated from the peptide library as an antagonist that inhibits the biological activities of nociceptin, a hyperalgesic neuropeptide. In order to clarify the …
Number of citations: 26 onlinelibrary.wiley.com
JL Butour, C Moisand, H Mazarguil, C Mollereau… - European journal of …, 1997 - Elsevier
Nociceptin, also known as orphanin FQ, was recently identified as the naturally occurring agonist of orphan opioid receptor-like ORL1 receptor (Meunier et al., 1995, Nature 377, 532; …
Number of citations: 190 www.sciencedirect.com
M Inoue, S Matsunaga, MH Rashid, A Yoshida… - … of Pharmacology and …, 2001 - ASPET
The heptadecapeptide nociceptin/orphanin FQ (N/OFQ) is reported to be metabolized by aminopeptidase N and endopeptidase 24.15. In the present study, N/OFQ C-terminal fragments …
Number of citations: 22 jpet.aspetjournals.org
LX Chen, ZZ Wang, H Wu, Q Fang, Y Chen, R Wang - Neuroscience letters, 2002 - Elsevier
This work was designed to observe the effects of nociceptin(13–17), one of the main metabolites of nociceptin (also termed orphanin FQ), in pain modulation at supraspinal level in mice…
Number of citations: 21 www.sciencedirect.com
HC Champion, PJ Kadowitz - Life sciences, 1997 - Elsevier
The heptadecapeptide nociceptin, also known as Orphanin FQ, is a newly-discovered endogenous ligand for the opioid-like G-protein-coupled receptor ORL 1 . In the present study, in …
Number of citations: 7 www.sciencedirect.com

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